REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.[NH:12]1[CH2:14][CH2:13]1.C[C:16]#[N:17]>>[C:16]([C:11]1[C:1]2[C:6]([C:13]([C:14]#[N:12])=[C:1]3[C:6]=1[CH:5]=[CH:4][CH:3]=[CH:2]3)=[CH:5][CH:4]=[CH:3][CH:2]=2)#[N:17]
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
43.28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
N1CC1
|
Name
|
|
Quantity
|
400 mL
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Type
|
reactant
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.4 mmol | |
AMOUNT: MASS | 1.69 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |